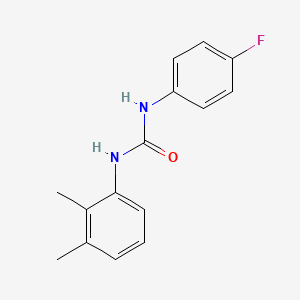
N-(2,3-dimethylphenyl)-N'-(4-fluorophenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,3-dimethylphenyl)-N'-(4-fluorophenyl)urea, also known as Diflubenzuron, is a synthetic compound that belongs to the class of benzoylphenylureas. It is widely used as an insecticide to control pests in agriculture and forestry.
Wirkmechanismus
N-(2,3-dimethylphenyl)-N'-(4-fluorophenyl)urean acts by disrupting the process of chitin synthesis in insects. It inhibits the enzyme chitin synthase, which is responsible for the production of chitin. As a result, the insect's exoskeleton becomes weakened, and it is unable to molt or grow, leading to death.
Biochemical and Physiological Effects:
N-(2,3-dimethylphenyl)-N'-(4-fluorophenyl)urean has been shown to have low toxicity to mammals and birds. However, it can have harmful effects on non-target organisms such as fish and aquatic invertebrates. It is also persistent in the environment, with a half-life ranging from several weeks to months, depending on the soil and water conditions.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2,3-dimethylphenyl)-N'-(4-fluorophenyl)urean is widely used in laboratory experiments to study the effects of chitin synthesis inhibition on insect growth and development. It is a potent insecticide that can be used in low concentrations, making it cost-effective. However, its persistence in the environment and potential harm to non-target organisms should be taken into consideration when designing experiments.
Zukünftige Richtungen
Further research is needed to understand the potential long-term effects of N-(2,3-dimethylphenyl)-N'-(4-fluorophenyl)urean on the environment and non-target organisms. Alternative insecticides that are less persistent and have fewer harmful effects should be developed. Additionally, the use of N-(2,3-dimethylphenyl)-N'-(4-fluorophenyl)urean as a molluscicide should be explored further to control snail populations that transmit parasitic diseases. Finally, the development of new methods for the synthesis of N-(2,3-dimethylphenyl)-N'-(4-fluorophenyl)urean that are more environmentally friendly should be investigated.
Synthesemethoden
N-(2,3-dimethylphenyl)-N'-(4-fluorophenyl)urean can be synthesized by reacting 4-fluoroaniline with 2,3-dimethylbenzoyl isocyanate in the presence of a base such as triethylamine. The reaction yields N-(2,3-dimethylphenyl)-N'-(4-fluorophenyl)urean as a white crystalline solid with a melting point of 210-212°C.
Wissenschaftliche Forschungsanwendungen
N-(2,3-dimethylphenyl)-N'-(4-fluorophenyl)urean has been extensively studied for its insecticidal properties. It is effective against a wide range of pests, including mosquitoes, flies, beetles, and caterpillars. It works by inhibiting the synthesis of chitin, a key component of insect exoskeletons, leading to their death. N-(2,3-dimethylphenyl)-N'-(4-fluorophenyl)urean has also been investigated for its potential use as a molluscicide to control snail populations that transmit parasitic diseases.
Eigenschaften
IUPAC Name |
1-(2,3-dimethylphenyl)-3-(4-fluorophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2O/c1-10-4-3-5-14(11(10)2)18-15(19)17-13-8-6-12(16)7-9-13/h3-9H,1-2H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDZPHSBIFUQDKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)NC2=CC=C(C=C2)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

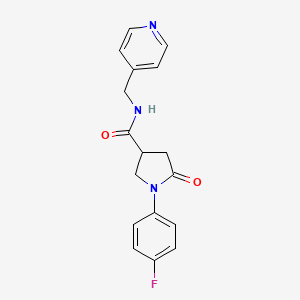
![N-{2-[4-hydroxy-4-(5-methylpyridin-2-yl)piperidin-1-yl]-1,1-dimethyl-2-oxoethyl}thiophene-2-carboxamide](/img/structure/B5457960.png)
![2-[(2-anilinopyrimidin-5-yl)carbonyl]-7-methyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5457974.png)
![2-{[(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)thio]methyl}benzonitrile](/img/structure/B5457979.png)
![N-{[2-(2-methylphenoxy)pyridin-3-yl]methyl}-3-(1H-pyrazol-1-yl)propanamide](/img/structure/B5457980.png)
![4-{[4-(3-chlorobenzyl)-1-piperazinyl]methyl}-1,5-dimethyl-1H-pyrrole-2-carbonitrile](/img/structure/B5457986.png)
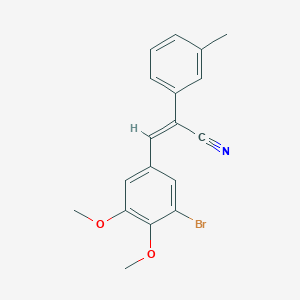
![N-ethyl-5-({3-[2-(2-fluorophenyl)ethyl]-1-piperidinyl}methyl)-2-pyrimidinamine](/img/structure/B5458004.png)
![2-[(4-tert-butylphenyl)(2-phenylvinyl)amino]-1-hydroxyanthra-9,10-quinone](/img/structure/B5458008.png)
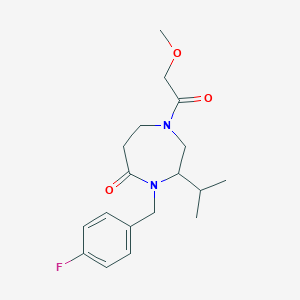
![1-(4-chlorobenzyl)-4-[(5-chloro-3-ethyl-1-methyl-1H-pyrazol-4-yl)methyl]piperazine](/img/structure/B5458020.png)
![N-methyl-N'-(2-methylphenyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea](/img/structure/B5458028.png)
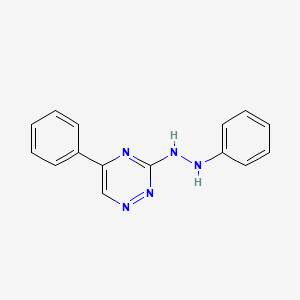
![N-[2-(2-furyl)-1-({[2-(1H-indol-3-yl)ethyl]amino}carbonyl)vinyl]-2-furamide](/img/structure/B5458049.png)